rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15799977
InChI: InChI=1S/C16H21NO2/c1-2-19-16(18)15-13-8-9-14(15)17(11-13)10-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3/t13-,14-,15-/m1/s1
SMILES:
Molecular Formula: C16H21NO2
Molecular Weight: 259.34 g/mol

rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate

CAS No.:

Cat. No.: VC15799977

Molecular Formula: C16H21NO2

Molecular Weight: 259.34 g/mol

* For research use only. Not for human or veterinary use.

rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate -

Specification

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
IUPAC Name ethyl (1R,4S,7R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate
Standard InChI InChI=1S/C16H21NO2/c1-2-19-16(18)15-13-8-9-14(15)17(11-13)10-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3/t13-,14-,15-/m1/s1
Standard InChI Key HDLAPPYOWZTRFN-RBSFLKMASA-N
Isomeric SMILES CCOC(=O)[C@@H]1[C@@H]2CC[C@H]1N(C2)CC3=CC=CC=C3
Canonical SMILES CCOC(=O)C1C2CCC1N(C2)CC3=CC=CC=C3

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound features a norbornane-derived bicyclo[2.2.1]heptane core, a seven-membered bridged ring system. The azabicyclic framework incorporates a nitrogen atom at position 2, substituted with a benzyl group, while position 7 hosts an ethyl carboxylate moiety . The relative stereochemistry, denoted as rel-(1R,4S,7R), indicates a specific spatial arrangement of substituents critical to its reactivity and interaction with biological targets.

Stereochemical Implications

The rel designation signifies that the stereochemical configuration is reported relative to other chiral centers in the molecule rather than absolute configuration. This relative configuration influences the compound’s conformational stability and its suitability as a chiral building block in asymmetric synthesis .

Physical and Chemical Properties

Physicochemical Profile

PropertyValueSource
Molecular FormulaC₁₆H₂₁NO₂
Molecular Weight259.34 g/mol
Boiling Point342.7 ± 25.0 °C (Predicted)
Density1.133 ± 0.06 g/cm³ (Predicted)
pKa8.33 ± 0.40 (Predicted)
Purity≥98%

The predicted boiling point and density, derived from computational models, suggest moderate volatility and a density slightly above water . The pKa value of 8.33 indicates weak basicity, likely attributable to the secondary amine in the azabicyclo framework .

Synthesis and Production

Synthetic Challenges

While detailed synthetic routes for rel-(1R,4S,7R)-ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate are proprietary, analogous azabicyclic compounds are typically synthesized via:

  • Cycloaddition Reactions: Diels-Alder reactions between furan derivatives and dienophiles to form the bicyclic core.

  • Functionalization: Subsequent alkylation or acylation to introduce the benzyl and ethyl carboxylate groups .

Industrial Scalability

Large-scale production likely employs continuous-flow reactors to enhance yield and purity, though specific industrial protocols remain undisclosed .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s rigid bicyclic structure and chiral centers make it valuable for constructing pharmacologically active molecules. Key applications include:

  • Peptidomimetics: Mimicking peptide backbones to enhance metabolic stability.

  • Enzyme Inhibitors: Serving as a scaffold for targeting proteases or kinases .

Case Studies

  • Neurological Agents: Azabicyclo compounds are explored for modulating neurotransmitter receptors, potentially aiding in treating Alzheimer’s disease .

  • Antiviral Therapeutics: Structural analogs have shown activity against viral proteases, highlighting this compound’s versatility .

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